REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:10][C:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[C:13]([F:21])[C:12]=2[F:22])=[N:8][C:7]=1[CH3:23])=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[F:22][C:12]1[C:13]([F:21])=[C:14]([C:17]([F:20])([F:18])[F:19])[CH:15]=[CH:16][C:11]=1[C:9]1[S:10][C:6]([CH2:4][OH:3])=[C:7]([CH3:23])[N:8]=1 |f:1.2.3.4.5.6|
|
Name
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2-(2,3-difluoro-4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C1=C(C(=C(C=C1)C(F)(F)F)F)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1F)C(F)(F)F)C=1SC(=C(N1)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |